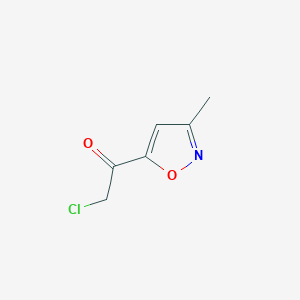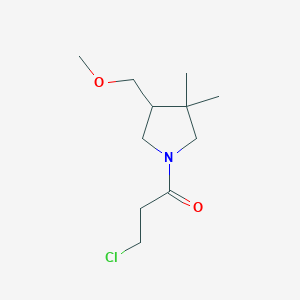
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one” is a research chemical . It contains an oxazole ring, which is a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the chemical formula C6H6ClNO2, and it has a molecular weight of 159.57 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one have been synthesized and characterized, demonstrating the utility of oxazoline derivatives in the development of novel chemical entities. For instance, the synthesis of novel potential thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease showcases the application of similar compounds in medicinal chemistry and antiviral research (Rashdan et al., 2021).
Catalysis and Organic Transformations
Oxazoline derivatives, like this compound, play a crucial role in catalysis and organic transformations. The synthesis of 1,2,3-triazolyl chalcone derivatives, with applications as antimicrobial, antioxidant, and anticancer agents, demonstrates the versatility of oxazoline compounds in facilitating diverse chemical reactions and contributing to pharmaceutical development (Bhat et al., 2016).
Material Science and Corrosion Inhibition
In material science, oxazoline compounds have been explored for their potential as corrosion inhibitors. The study on the synthesis of a triazole-derived corrosion inhibitor of mild steel in HCl medium complemented with DFT calculations illustrates the application of oxazoline chemistry in developing substances that protect metals against corrosion, highlighting its industrial significance (Jawad et al., 2020).
Environmental Chemistry
The reactivity and interaction of oxazoline-related compounds with environmental factors have been studied, such as the investigation into the abundance of methyl chloroform in the troposphere as an indicator of OH radical abundance. This research underscores the environmental impact and behavior of chemical compounds, contributing to our understanding of atmospheric chemistry (Lovelock, 1977).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWWNZOGGQGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)










